Neuropeptide AF (93-110), Human
Description
Historical Context of Neuropeptide AF (93-110), Human Discovery
The discovery of Neuropeptide AF dates back to 1985, when it was first isolated from bovine brain extracts alongside another related peptide, Neuropeptide FF (NPFF). nih.govnih.govnih.gov The isolation was achieved by a team of researchers led by H-Y.T. Yang, who were searching for endogenous peptides that exhibited immunoreactivity to antibodies raised against the invertebrate cardioexcitatory peptide, FMRF-amide. nih.gov This pioneering work marked the identification of the first mammalian RF-amide peptides. nih.govnih.gov
Subsequent characterization revealed that Neuropeptide AF is an 18-amino acid peptide with the sequence AGEGLNSQFWSLAAPQRF-NH2 in humans. It is cleaved from a larger precursor protein known as Pro-FMRFamide-related neuropeptide FF. uniprot.org Research has shown that NPAF, like other members of its family, binds to specific G protein-coupled receptors (GPCRs), namely the Neuropeptide FF receptors, NPFFR1 and NPFFR2. wikipedia.org
The discovery of Neuropeptide AF is intrinsically linked to FMRF-amide (Phe-Met-Arg-Phe-NH2), a peptide first identified in 1977 from the ganglia of the neverid clam, Macrocallista nimbosa, due to its cardioexcitatory properties. nih.gov The use of antibodies targeting the C-terminal end of FMRF-amide was a crucial tool that led to the identification of FMRF-amide-like peptides (FaLPs) in various species, including mammals. nih.govnih.gov
Neuropeptide AF and Neuropeptide FF were the inaugural members of the mammalian RF-amide peptide family to be identified. nih.govnih.gov This family is defined by the shared, conserved carboxyl-terminal Arg-Phe-NH2 sequence, highlighting an evolutionary link between the invertebrate FMRF-amide and the diverse array of mammalian RF-amide peptides. researchgate.netnih.gov
Mammalian RF-amide Peptide Classification
The mammalian RF-amide peptide family is a complex system comprising five distinct groups of neuropeptides, each encoded by a different gene and generally acting through a primary G-protein-coupled receptor. researchgate.netnih.gov These groups are involved in the modulation of numerous physiological functions, including reproduction, pain perception, feeding, and cardiovascular regulation. nih.gov
This group is composed of peptides derived from the pro-NPFFA precursor gene. wikipedia.org The primary members are Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF). nih.govmdpi.com These peptides are recognized for their role as pain-modulating neuropeptides and their interactions with the opioid system. nih.govwikipedia.orgguidetopharmacology.org The NPFF group of peptides predominantly binds to and activates the NPFFR2 receptor. nih.govcapes.gov.br They are implicated in a variety of physiological functions, including cardiovascular and thermal regulation, hormonal modulation, and food intake. guidetopharmacology.org
First discovered in quail in 2000, Gonadotropin-Inhibitory Hormone (GnIH) was the first hypothalamic neuropeptide identified to actively inhibit gonadotropin release from the pituitary. wikipedia.orgfrontiersin.org The mammalian orthologs of avian GnIH are the RFamide-Related Peptides (RFRPs), specifically RFRP-1 and RFRP-3. frontiersin.orgnih.govfrontiersin.org These peptides are derived from the pro-NPFFB precursor (also known as the NPVF gene in humans). wikipedia.orgnih.gov The RFRP group primarily interacts with the NPFFR1 receptor (also known as GPR147). nih.govcapes.gov.brnih.gov Functionally, this group is a key regulator of the reproductive axis and is also involved in mediating stress responses. nih.govnih.govnih.gov
This group represents one of the more recently discovered branches of the mammalian RF-amide peptide family. nih.gov The primary peptides in this group are 26RFa and a longer, N-terminally extended form known as 43RFa. genecards.orgnih.gov Both are derived from the proteolytic processing of the QRFP preproprotein. genecards.org These peptides act as high-affinity ligands for the pyroglutamylated RF-amide peptide receptor (QRFPR), also known as GPR103. researchgate.netwikipedia.org The QRFP system is involved in a range of functions, including the stimulation of feeding behavior, regulation of blood pressure, and adrenal function. genecards.orgwikipedia.orgoup.com
Kisspeptin Group
The Kisspeptin group of RF-amide peptides are products of the KISS1 gene. These peptides are potent vasoconstrictors and have been shown to play a critical role in the neuroendocrine control of reproduction. They are key regulators of the hypothalamic-pituitary-gonadal axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH). The receptor for kisspeptins is a G protein-coupled receptor known as GPR54 (also called KISS1R).
Prolactin-Releasing Peptide (PrRP) Group
Prolactin-Releasing Peptides (PrRPs) are another significant group within the RF-amide family, derived from a precursor protein encoded by the PRLH gene. As their name suggests, they were initially identified for their ability to stimulate the release of prolactin from the anterior pituitary gland. However, subsequent research has revealed their involvement in a broader range of functions, including the regulation of metabolism, stress responses, and cardiovascular function. PrRPs exert their effects by binding to the G protein-coupled receptor GPR10.
Overview of this compound as an Endogenous Ligand
Neuropeptide AF (NPAF) is derived from the same precursor as Neuropeptide FF (NPFF). The human NPAF precursor protein is encoded by the NPFF gene. Neuropeptide AF (93-110) represents a specific fragment of this precursor. As an endogenous ligand, Neuropeptide AF interacts with G protein-coupled receptors, specifically NPFFR1 and NPFFR2.
Research has indicated that NPAF and its related peptides are involved in a variety of physiological processes. They are known to modulate opioid-dependent analgesia and play a role in the regulation of pain perception. Furthermore, evidence suggests their involvement in the cardiovascular system and the regulation of blood pressure.
Table 1: Key Peptides and their Genes
| Peptide Group | Gene | Receptor |
|---|---|---|
| Kisspeptin | KISS1 | GPR54 (KISS1R) |
| Prolactin-Releasing Peptide (PrRP) | PRLH | GPR10 |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Kisspeptin |
| Prolactin-Releasing Peptide (PrRP) |
| Gonadotropin-releasing hormone (GnRH) |
Properties
Molecular Formula |
C90H132N26O25 |
|---|---|
Molecular Weight |
1978.2 g/mol |
IUPAC Name |
5-[[2-[[1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98) |
InChI Key |
DYSIROANKWMSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Neuropeptide Af 93 110 , Human
Gene Encoding the Precursor Protein (pro-NPFF)
Neuropeptide AF (93-110) is derived from a larger precursor protein known as pro-Neuropeptide FF (pro-NPFF). In humans, this precursor is encoded by the NPFF gene. nih.govwikipedia.org This gene is a member of the FMRFamide-related peptide (FaRP) family of neuropeptides. nih.gov The human NPFF gene is located on chromosome 12. wikipedia.org
| Species | Gene/Precursor Presence | Key Findings |
| Human | NPFF gene present | Encodes pro-NPFF, giving rise to NPAF and NPFF. nih.govnih.gov |
| Bovine | pro-NPFF identified | Precursor structure is similar to human, yielding NPAF and NPFF. nih.govnih.gov |
| Rat | pro-NPFF identified | Contains the precursor for NPFF. nih.gov |
| Mouse | pro-NPFF identified | Contains the precursor for NPFF. nih.gov |
Gene Expression Patterns in Human Tissues
The expression of the NPFF gene has been detected in various human tissues, with notable concentrations in the central nervous system and certain peripheral tissues. Messenger RNA (mRNA) for the NPFF receptor has been identified in the placenta and thymus at high levels, and at lower levels in the pituitary gland, spleen, and testis. nih.gov Faint expressions have also been observed in the spinal cord, pancreas, small intestine, uterus, stomach, lung, heart, and skeletal muscle. nih.gov The precursor protein itself is found in high concentrations in the posterior pituitary, spinal cord, hypothalamus, and medulla. nih.gov This widespread distribution suggests that Neuropeptide AF and its related peptides are involved in a diverse array of physiological functions.
| Tissue | Relative Expression Level of NPFF Receptor mRNA |
| Placenta | High |
| Thymus | High |
| Pituitary Gland | Lower |
| Spleen | Lower |
| Testis | Lower |
| Brain | Lower |
| Spinal Cord | Faint |
| Pancreas | Faint |
| Small Intestine | Faint |
| Uterus | Faint |
| Stomach | Faint |
| Lung | Faint |
| Heart | Faint |
| Skeletal Muscle | Faint |
Post-Translational Processing of Pro-NPFF Precursor
Following the translation of the NPFF gene into the pro-NPFF protein, a series of post-translational modifications are required to generate the biologically active peptides. This intricate process involves enzymatic cleavage at specific sites within the precursor protein.
Enzymatic Cleavage Sites
The conversion of the inactive pro-NPFF precursor into smaller, active neuropeptides is accomplished through proteolytic cleavage. This processing occurs at specific sites that are flanked by basic amino acid residues, a common feature for the maturation of many neuropeptides and hormones. nih.govdtu.dk The enzymes responsible for this cleavage belong to the family of proprotein convertases, such as furin, which recognize and cleave at these basic residues. dtu.dkwikipedia.org The human pro-NPFF precursor contains multiple pairs of basic residues that serve as cleavage signals for these enzymes.
Generation of Neuropeptide AF (93-110), Human and Related Peptides
The proteolytic processing of the 113-amino acid human pro-NPFF precursor (UniProt: O15130) yields several bioactive peptides, including Neuropeptide AF (93-110) and Neuropeptide FF. uniprot.org
The specific cleavage events liberate Neuropeptide AF, which corresponds to amino acid residues 93-110 of the pro-NPFF precursor. The processing also requires a C-terminal amidation, a crucial modification for the biological activity of many neuropeptides, which is signaled by a glycine (B1666218) residue following the peptide sequence in the precursor. nih.gov
In addition to Neuropeptide AF, the processing of the same pro-NPFF precursor also generates Neuropeptide FF (NPFF). nih.govnih.gov NPFF is an octapeptide that is also C-terminally amidated. The co-localization and co-release of these peptides suggest they may act in concert to modulate various physiological responses.
Neuropeptide SF (NPSF)
Neuropeptide SF (NPSF), also known as RFamide-related peptide-1 (RFRP-1), is another peptide derived from the Neuropeptide VF precursor (pro-FMRFamide-related neuropeptide VF). wikipedia.org In mammals, this precursor is encoded by the NPVF gene and is cleaved to produce NPSF, RFRP-2, and Neuropeptide VF (NPVF or RFRP-3). wikipedia.org
NPSF is considered a mammalian homolog of the avian gonadotropin-inhibitory hormone (GnIH) and has been shown to inhibit the secretion of gonadotropins. wikipedia.org It functions as an agonist for both NPFF1 and NPFF2 receptors, similar to NPAF. wikipedia.org Research suggests that NPSF may have antidepressant-like effects, which are thought to be mediated through interactions with various neurotransmitter systems, including adrenergic, serotonergic, cholinergic, and dopaminergic receptors. arxiv.org Like other members of the RFamide peptide family, NPSF is involved in a diverse range of functions within the central nervous system. arxiv.orgfrontiersin.org
| Feature | Description |
| Full Name | Neuropeptide SF |
| Also Known As | NPSF, RFRP-1 |
| Precursor Gene | NPVF (or RPFP) |
| Function | Agonist of NPFF1 and NPFF2 receptors; inhibits gonadotropin secretion; potential antidepressant effects. |
| Family | RFamide neuropeptides |
C-terminal Amidation Significance
A crucial feature of Neuropeptide AF (93-110) and many other neuropeptides is the presence of an amide group (-NH2) at its C-terminus instead of a carboxyl group (-COOH). targetmol.comacs.org This modification, known as C-terminal amidation, is a critical post-translational modification that significantly impacts the peptide's biological activity. acs.orgnih.gov
The process of amidation neutralizes the negative charge of the C-terminal carboxyl group. acs.orgjpt.com This change has several important consequences:
Enhanced Stability : The amide group makes the peptide more resistant to degradation by certain enzymes, thereby increasing its half-life. jpt.comsigmaaldrich.com
Improved Receptor Binding : For many neuropeptides, the C-terminal amide is essential for proper recognition and binding to their specific receptors. acs.org Replacing the amide with a carboxylic acid can severely reduce the peptide's ability to bind to its receptor. acs.org
Mimicking Native Proteins : This modification allows the synthetic or isolated peptide to more closely resemble the structure and function of the native, biologically active protein. jpt.comsigmaaldrich.com
The enzymatic conversion of a C-terminal glycine-extended precursor into a C-terminally amidated peptide is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov The presence of a Gly-Lys-Arg extension at the C-terminus can significantly increase the efficiency of this amidation process. nih.gov The importance of the C-terminal amide is underscored by structure-activity studies which show it is required for the full biological activity of most amidated peptide hormones. nih.gov
Receptor Pharmacology and Signal Transduction of Neuropeptide Af 93 110 , Human
Neuropeptide FF Receptor Subtypes
Neuropeptide AF (93-110), Human, primarily exerts its biological effects through interaction with two subtypes of the Neuropeptide FF (NPFF) receptor family. guidetopharmacology.orgwikipedia.org These receptors, NPFFR1 and NPFFR2, are G protein-coupled receptors (GPCRs) and are central to mediating the physiological roles of NPFF and related peptides, including Neuropeptide AF. guidetopharmacology.orgscilit.com Both receptor subtypes are approximately 50% identical in their amino acid sequence and share the most similarity with neuropeptide Y and orexin (B13118510) receptors. guidetopharmacology.org They are coupled to inhibitory G proteins (Gαi), and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. nih.gov
Neuropeptide FF Receptor 1 (NPFFR1 / GPR147)
Neuropeptide FF Receptor 1, also known as GPR147, is one of the two primary receptors for the NPFF system. wikipedia.org NPFFR1 is broadly distributed throughout the central nervous system, with significant expression levels observed in the limbic system and the hypothalamus. guidetopharmacology.orgwikipedia.org This localization suggests its involvement in neuroendocrine functions. guidetopharmacology.org Pharmacological studies indicate that NPFFR1 has a preferential affinity for peptides derived from the pro-NPFFB precursor, such as RF-amide-related peptides (RFRPs). guidetopharmacology.orgnih.gov
Neuropeptide FF Receptor 2 (NPFFR2 / GPR74 / HLWAR77)
Neuropeptide FF Receptor 2, alternatively named GPR74 or HLWAR77, is the second subtype in the NPFF receptor family. wikipedia.org NPFFR2 is found in high density in the superficial layers of the spinal cord in mammals, a distribution that aligns with its role in the modulation of pain and opioid signaling. guidetopharmacology.orgwikipedia.org In contrast to NPFFR1, NPFFR2 displays a higher affinity for peptides derived from the pro-NPFFA precursor, which includes Neuropeptide FF and Neuropeptide AF. guidetopharmacology.orgnih.gov
Ligand Binding and Receptor Affinity
The interaction of this compound with its cognate receptors is characterized by high-affinity binding, which is a prerequisite for its modulatory functions in various physiological processes.
Binding Characteristics of this compound
Human Neuropeptide AF (93-110) demonstrates potent binding to NPFF receptors. Studies utilizing cell lines expressing these receptors have allowed for the quantification of its binding affinity. Specifically, for the human NPFFR2, Neuropeptide AF has been shown to inhibit the binding of radiolabeled ligands with high efficiency. Research has determined its inhibitor constant (Ki) and its half-maximal effective concentration (EC50) at this receptor, underscoring its role as a potent endogenous ligand.
| Parameter | Value (nM) | Assay System |
|---|---|---|
| Ki | 0.22 | Competition binding assay in CHO cells expressing NPFFR2 |
Comparative Affinity for NPFFR1 and NPFFR2
While both NPFF receptor subtypes can be activated by peptides from the two NPFF precursors, they exhibit distinct preferential affinities. Peptides originating from the pro-NPFFA precursor, such as Neuropeptide AF, generally display a higher affinity for the NPFFR2 subtype. guidetopharmacology.org Conversely, peptides derived from the pro-NPFFB precursor, like RFRPs, tend to bind with greater affinity to NPFFR1. guidetopharmacology.orgnih.gov This preferential binding suggests that this compound, is a more selective agonist for NPFFR2 over NPFFR1, directing its physiological effects primarily through this receptor subtype. nih.gov Recent structural studies have indicated that NPFFR2 favors binding to Neuropeptide AF, among other NPFFs. nih.gov
G Protein-Coupled Receptor (GPCR) Coupling Mechanisms
The signal transduction of Neuropeptide AF (93-110) begins with its binding to NPFFR1 and NPFFR2, which are integral membrane proteins that sense extracellular signals and transmit them into the cell. The primary mechanism of signal transduction for these receptors involves their coupling to heterotrimeric G proteins.
Upon agonist binding, NPFF receptors undergo a conformational change that facilitates their interaction with specific G proteins. Extensive research has demonstrated that both NPFFR1 and NPFFR2 are predominantly coupled to the inhibitory Gαi/o family of G proteins. nih.govnih.gov This coupling has been consistently observed in various recombinant cell systems, including Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and SH-SY5Y neuroblastoma cells. guidetopharmacology.orgnih.gov The interaction is initiated by the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate downstream effector proteins. nih.gov
While the primary coupling is to Gαi/o, some evidence suggests that under certain conditions, NPFFR2 may also couple to Gαs proteins, which would stimulate adenylyl cyclase. nih.gov However, the predominant and most characterized pathway for both NPFFR1 and NPFFR2 involves Gαi/o-mediated inhibition of intracellular signaling. nih.govnih.gov
A direct consequence of NPFF receptor coupling to Gαi/o proteins is the inhibition of the enzyme adenylyl cyclase. guidetopharmacology.org The activated Gαi/o subunit directly interacts with adenylyl cyclase, preventing it from catalyzing the conversion of Adenosine (B11128) Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). nih.gov This inhibitory action is a hallmark of the Gαi/o signaling pathway and serves as the primary mechanism by which Neuropeptide AF (93-110) modulates cAMP levels in target cells. nih.gov
By inhibiting adenylyl cyclase, the activation of NPFF receptors by Neuropeptide AF (93-110) leads to a significant reduction in intracellular cAMP production. nih.gov This effect has been demonstrated in studies where forskolin, a direct activator of adenylyl cyclase, is used to stimulate cAMP accumulation. In cells expressing NPFFR1 or NPFFR2, the application of NPFF agonists dose-dependently decreases this forskolin-stimulated cAMP production. nih.gov This modulation of cAMP levels is critical, as cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, including ion channels and transcription factors. mdpi.com By lowering cAMP levels, Neuropeptide AF (93-110) can effectively dampen these downstream signaling cascades. nih.gov
| Cell Type | Receptor Expressed | Observation | Reference |
|---|---|---|---|
| CHO (Chinese Hamster Ovary) cells | Human NPFFR1 and NPFFR2 | Dose-dependent decrease in forskolin-stimulated cAMP production. | nih.gov |
| COS-7 cells | NPFFR1 and NPFFR2 | NPFF and its analogs inhibit forskolin-stimulated cAMP production. | nih.gov |
| Human and Mouse Renal Proximal Tubule Cells | NPFFR1 and NPFFR2 | Inhibition of forskolin-stimulated cAMP production in a concentration- and time-dependent manner. | nih.gov |
| Rat Hippocampus | Endogenous Neuropeptide Y Receptors (similar Gαi/o pathway) | Inhibition of forskolin-stimulated adenylyl cyclase activity. | nih.gov |
In addition to the primary Gαi/o-cAMP pathway, NPFF receptors can also activate the phosphatidylinositol-calcium second messenger system. reactome.org This signaling route is typically associated with Gαq protein coupling. nih.gov Activation of this pathway involves the G protein-mediated stimulation of Phospholipase C (PLC). mdpi.com PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govunits.it
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comnih.gov The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to a diverse range of cellular responses. nih.gov This pathway indicates that Neuropeptide AF (93-110) can evoke complex intracellular signals by engaging multiple G protein families and second messenger systems. nih.govreactome.org
Receptor Desensitization and Regulation
Prolonged or repeated exposure of GPCRs to an agonist typically leads to desensitization, a process that attenuates the receptor's signaling response to protect the cell from overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. columbia.edunih.gov
The process begins when an agonist-bound receptor, like NPFFR2, is phosphorylated by a GRK (e.g., GRK2). nih.govfrontiersin.org This phosphorylation increases the receptor's affinity for β-arrestin proteins. columbia.edu The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade. nih.govresearchgate.net Following uncoupling, β-arrestin can act as a scaffold protein to promote receptor internalization via clathrin-coated pits, removing the receptor from the cell surface and further contributing to desensitization. columbia.edu While specific studies on the homologous desensitization of NPFF receptors by Neuropeptide AF (93-110) are limited, the mechanisms are well-established for GPCRs and are evident in the heterologous regulation between NPFF and opioid receptors. nih.gov
Heterologous Receptor Interactions
A crucial aspect of the pharmacology of Neuropeptide AF (93-110) is the extensive crosstalk between its receptors and the opioid system. NPFFR2 and the μ-opioid receptor (MOR) have been shown to physically interact and form heterodimers. nih.govnih.gov This interaction leads to significant functional consequences, particularly heterologous desensitization.
Activation of the NPFFR2 by an agonist can lead to the desensitization of a co-expressed MOR, even in the absence of an opioid agonist. nih.govresearchgate.net Research has shown that NPFFR2 activation induces the GRK2-mediated phosphorylation of the MOR. nih.gov This "transphosphorylation" within the heteromeric complex facilitates the recruitment of β-arrestin2 to the MOR. nih.gov Interestingly, this recruitment leads to the functional uncoupling of the MOR from its G protein signaling but does not induce its internalization, suggesting a distinct regulatory mechanism compared to homologous desensitization. nih.govresearchgate.net This heterologous regulation is a key molecular mechanism underlying the anti-opioid effects of the NPFF system. nih.govresearchgate.net
| Step | Description | Key Molecules Involved | Outcome | Reference |
|---|---|---|---|---|
| 1. NPFFR2 Activation | An NPFF agonist (like Neuropeptide AF) binds to and activates the NPFFR2. | NPFF Agonist, NPFFR2 | Conformational change in NPFFR2. | nih.gov |
| 2. GRK2 Recruitment | Activated NPFFR2 recruits and activates GRK2. | GRK2 | GRK2 is positioned to phosphorylate nearby receptors. | nih.gov |
| 3. MOR Transphosphorylation | GRK2 phosphorylates the associated μ-opioid receptor (MOR). | μ-Opioid Receptor (MOR) | MOR becomes a substrate for β-arrestin binding. | nih.govresearchgate.net |
| 4. β-arrestin2 Recruitment | Phosphorylated MOR recruits β-arrestin2. | β-arrestin2 | The MOR is uncoupled from its G protein. | nih.gov |
| 5. Attenuation of Opioid Signaling | The uncoupled MOR can no longer signal effectively in response to an opioid agonist. | G proteins | Reduced opioid-induced analgesia and other effects (anti-opioid activity). | nih.govnih.gov |
Cross-talk with Other Neuropeptide Systems (e.g., Neuropeptide Y)
While the interaction between the Neuropeptide AF/FF system and the opioid system is well-documented, its cross-talk with other major neuropeptide systems, such as the Neuropeptide Y (NPY) system, is less clearly defined in scientific literature. Both NPFF and NPY are highly abundant neuropeptides in the central nervous system and are involved in regulating a wide array of physiological functions, including energy homeostasis, stress responses, and cardiovascular function.
There is some evidence to suggest a potential for interaction. For instance, it has been reported that NPFF can activate Neuropeptide Y receptors, albeit with lower affinity, which is attributed to a 30-35% homology between the receptor families. mdpi.com This suggests a possible, though likely weak, direct cross-activation at the receptor level. However, detailed studies elucidating the functional consequences of this interaction and the specific signaling pathways involved in direct NPFF-NPY system cross-talk are limited. Further research is necessary to fully understand the extent and physiological relevance of the interplay between the Neuropeptide AF/FF and Neuropeptide Y signaling systems.
Neurobiological Distribution and Expression of Neuropeptide Af 93 110 , Human System
Central Nervous System Distribution
The Neuropeptide AF/FF system is widely but distinctly distributed throughout the human central nervous system. mdpi.com The two primary receptors, NPFF1 and NPFF2, show differential expression patterns. NPFF1 is found in high concentrations in areas like the limbic system and hypothalamus, while NPFF2 is densely located in the superficial layers of the spinal cord. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org This distribution points to multifaceted roles, from modulating sensory information to influencing neuroendocrine functions. nih.govtocris.com
Brain Regions of Expression and Receptor Localization
Detailed analysis of specific brain regions highlights the precise localization of Neuropeptide AF/FF system components, providing clues to their functional significance.
The superficial dorsal horn of the spinal cord is a primary site for the integration of sensory information, including pain and itch signals. bohrium.comnih.govjneurosci.org This region exhibits a high density of NPFF system components.
Peptide and Receptor Expression: Neuropeptide FF (NPFF) is expressed by a population of excitatory interneurons in the superficial dorsal horn (laminae I-II), making up approximately 6% of the excitatory neurons in this area. bohrium.comnih.gov These neurons are distinct from other neuropeptide-expressing cells that produce substances like cholecystokinin (B1591339) or substance P. nih.gov Nerve terminals containing NPFF-like immunoreactivity are highly concentrated in these superficial laminae. nih.gov
Receptor Localization: The NPFF2 receptor subtype is particularly dense in the superficial layers of the spinal cord in mammals, a localization consistent with a role in nociception and the modulation of opioid functions. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org In humans, mRNA for the NPFF1 receptor is also found abundantly in the spinal cord. nih.gov Studies in the human spinal cord have also shown that Neuropeptide Y receptor type 1 (NPY1R) is co-localized with NPFF in the superficial dorsal horns. cloudfront.net
| Component | Location | Cellular Detail | Associated Function |
| NPFF Peptide | Superficial Dorsal Horn (Laminae I-II) | ~6% of excitatory interneurons bohrium.comnih.gov | Pain and itch perception bohrium.com |
| NPFF Receptors | Superficial Dorsal Horn | High density of NPFF2 receptors guidetopharmacology.orgwikipedia.org; Abundant NPFF1 mRNA nih.gov | Nociception, opioid modulation guidetopharmacology.orgwikipedia.org |
The hypothalamus is a critical control center for numerous homeostatic processes, including stress responses, metabolism, and neuroendocrine regulation. nih.govnih.govoup.com The NPFF system is prominently expressed in key hypothalamic nuclei.
Peptide and Receptor Expression: NPFF-immunoreactive neurons are found within the hypothalamus. nih.gov Specifically, NPFF gene expression has been identified in the paraventricular nucleus (PVN) and the arcuate nucleus (ARC). mdpi.comnih.gov
Receptor Localization: The NPFF1 receptor is found at high levels in the hypothalamus. guidetopharmacology.orgwikipedia.orgtocris.com mRNA for NPFFR1 is expressed in the PVN and ARC. mdpi.com The NPFF2 receptor protein is also widely expressed in several hypothalamic nuclei, including the ARC and PVN. mdpi.com Within the PVN, NPFF has been shown to differentially modulate the activity of magnocellular and parvocellular neurons, which are involved in hormone secretion and sympathetic outflow regulation, respectively. frontiersin.org For instance, centrally administered NPFF can activate oxytocin-synthesizing neurons in the PVN that project to the brainstem. frontiersin.org
| Component | Location | Specific Nuclei | Associated Function |
| NPFF Peptide | Hypothalamus | Paraventricular Nucleus (PVN), Arcuate Nucleus (ARC) mdpi.comnih.gov | Neuroendocrine regulation, homeostasis nih.govnih.gov |
| NPFF Receptors | Hypothalamus | High levels of NPFF1; NPFF2 also present in PVN, ARC mdpi.comguidetopharmacology.org | Stress response, autonomic control nih.govfrontiersin.org |
The pons-medulla region of the brainstem, particularly the nucleus tractus solitarius (NTS), is a vital hub for processing visceral sensory information and regulating autonomic functions. frontiersin.orgwikipedia.org
Peptide and Receptor Expression: The medulla is an area of high NPFF concentration, with NPFF-immunoreactive neurons and abundant fibers found there. nih.govmdpi.com Robust expression of NPFF is seen in the nucleus tractus solitarius (NTS). mdpi.com
Receptor Localization: The NPFF1 receptor is consistently present in the NTS. nih.govtocris.com The NTS is the primary termination site for cardiovascular inputs from the periphery, and injections of NPFF into this nucleus in rats have been shown to affect blood pressure and heart rate. frontiersin.org
| Component | Location | Specific Nuclei | Associated Function |
| NPFF Peptide | Pons-Medulla, Brainstem | High concentration in Medulla; robust expression in Nucleus Tractus Solitarius (NTS) nih.govmdpi.com | Autonomic regulation, cardiovascular control nih.govfrontiersin.org |
| NPFF Receptors | Brainstem | NPFF1 receptors present in NTS nih.govtocris.com | Processing of visceral sensory inputs frontiersin.orgwikipedia.org |
The limbic system is integral to emotion, memory, and behavior. The NPFF system, particularly the NPFF1 receptor, is a significant component of this circuitry.
Peptide and Receptor Expression: While NPFF concentrations in the hippocampus are relatively low, there are moderate densities of NPFF-containing nerve fibers. mdpi.com
Receptor Localization: The highest levels of the NPFF1 receptor are found in the limbic system. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org Both NPFF1 and NPFF2 receptors are expressed in the hippocampus and amygdala, with NPFFR2 showing particularly strong expression in these areas. mdpi.com
| Component | Location | Specific Structures | Associated Function |
| NPFF Peptide | Limbic System | Moderate density of fibers in the hippocampus mdpi.com | Emotion, memory, behavior |
| NPFF Receptors | Limbic System | Highest levels of NPFF1; strong NPFF2 expression in hippocampus and amygdala mdpi.comguidetopharmacology.orgwikipedia.org | Regulation of emotion and autonomic responses mdpi.com |
The thalamus acts as a major relay station for sensory and motor signals and is involved in regulating sleep and consciousness. nih.gov
Receptor Localization: Abundant NPFF binding sites have been identified in various thalamic nuclei. nih.gov Autoradiographic studies have revealed that NPFF2 receptors are expressed in the parafascicular and laterodorsal nuclei of the thalamus in rats. guidetopharmacology.org More broadly, NPFFR2 is strongly expressed in the anterior nuclei of the thalamus, and mRNA for NPFF receptors has been detected in thalamic nuclei, underscoring their role in modulating sensory inputs. nih.govmdpi.com
| Component | Location | Specific Nuclei | Associated Function |
| NPFF Receptors | Thalamus | NPFF2 in parafascicular, laterodorsal, and anterior nuclei mdpi.comguidetopharmacology.org | Modulation of sensory input, consciousness nih.govnih.gov |
Physiological Roles and Functional Significance of Neuropeptide Af 93 110 , Human
Endocrine System Modulation
Beyond its role in pain, Neuropeptide AF (93-110) and the broader NPFF family are involved in endocrine regulation. lookchem.combio-techne.com The distribution of NPFF receptors in key neuroendocrine regions of the brain supports this function. guidetopharmacology.org
The NPFF system exerts influence over the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress and homeostasis. mdpi.comtandfonline.comnih.gov The HPA axis involves a cascade where corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the pituitary to release adrenocorticotropic hormone (ACTH), which then acts on the adrenal glands. tandfonline.comnih.gov
NPFF receptors, particularly NPFFR1, are found in high concentrations in the hypothalamus and pituitary gland, positioning them to modulate neuroendocrine functions. guidetopharmacology.org The precursor protein for a branch of the NPFF family, NPFFB, gives rise to peptides also known as RFamide-related peptides (RFRP) or gonadotropin-inhibitory hormone (GnIH), which are known regulators of the hypothalamic-pituitary-gonadal axis. guidetopharmacology.orgmdpi.com There is also evidence to suggest that the NPFF system can activate the HPA axis, potentially influencing stress responses and the release of associated hormones. mdpi.com This interaction is complex, as NPFF has been shown to differentially regulate the activity of various neurons within the hypothalamus, including those involved in hormone release. mdpi.com
Hormonal Influence (e.g., Gonadotropin Modulation)
Neuropeptide AF (NPAF), along with the related neuropeptide FF (NPFF), is implicated in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. guidetopharmacology.org These peptides are part of the RFamide peptide family, which includes gonadotropin-inhibitory hormone (GnIH), a key regulator of reproduction. guidetopharmacology.orgfrontiersin.org
Research suggests that peptides derived from the same precursor as NPAF, known as RFamide-related peptides (RFRP), can influence the synthesis and release of gonadotropins. guidetopharmacology.org For instance, RFRP-3, a mammalian ortholog of GnIH, has been shown to inhibit the synthesis and/or release of gonadotropins from cultured pituitary glands in sheep and cattle. guidetopharmacology.org In various species, including humans, RFRP-immunoreactive neuronal fibers are found in the median eminence, a critical site for the regulation of pituitary function. guidetopharmacology.org
While direct studies on the specific effects of the human Neuropeptide AF (93-110) fragment on gonadotropin modulation are limited, the functional context provided by related peptides suggests a potential role in reproductive endocrinology. The precursor protein that gives rise to NPAF also produces peptides that can act on NPFF receptors (NPFFR1 and NPFFR2), which are involved in hormonal modulation. guidetopharmacology.orggenecards.org Specifically, NPFF can activate NPFFR1 in gonadotropin-releasing hormone (GnRH) neurons, leading to an inhibition of their excitability. mdpi.com This action suggests a mechanism through which the broader family of peptides, including NPAF, could influence the release of gonadotropins.
Somatostatin (B550006) Secretion
The influence of Neuropeptide AF (93-110) on somatostatin secretion is not as extensively documented as its other physiological roles. However, the broader family of RFamide peptides, to which NPAF belongs, is known to interact with various neuroendocrine systems. Somatostatin itself is a key inhibitory hormone that regulates the secretion of other hormones, including growth hormone and thyroid-stimulating hormone. nih.govphysiology.org
Given the widespread distribution and diverse functions of neuropeptides, it is plausible that NPAF could indirectly influence somatostatin release through its actions on other neuronal pathways. For instance, neuropeptides can modulate the activity of ion channels and neurotransmitter release, which are fundamental to the regulation of hormonal secretion. nih.gov While direct evidence linking Neuropeptide AF (93-110) to somatostatin secretion is currently lacking in the provided search results, the intricate network of neuropeptide interactions within the central nervous system suggests that such a relationship could exist and warrants further investigation.
Metabolism and Energy Homeostasis
Neuropeptide AF (93-110) and its related peptides are emerging as significant players in the complex regulation of metabolism and energy balance. bohrium.com Their influence extends to adipocyte function, food intake, and potentially glucose and lipid metabolism.
Regulation of Adipocyte Metabolism
Research has shown that adipocytes, the primary cells of adipose tissue, express receptors for neuropeptides like NPAF. nih.gov Specifically, both NPFF-R1 and NPFF-R2 receptor transcripts have been identified in 3T3-L1 adipocytes, a common cell line model for studying fat cells. nih.gov NPAF has been demonstrated to bind to adipocyte membranes with a notable affinity. nih.gov
A key finding is that NPAF can modulate the expression of catecholamine receptors in adipocytes. nih.gov This modulation leads to an increased density of beta2- and beta3-adrenergic receptors, which are crucial for stimulating adenylyl cyclase activity and, consequently, lipolysis (the breakdown of fats). nih.gov These findings suggest that NPAF may have a significant impact on the body's energy storage and utilization by influencing the metabolic activity of fat cells. nih.gov
Impact on Food Intake and Anorexigenic Effects
Neuropeptide AF and the closely related Neuropeptide FF (NPFF) have been identified as having anorexigenic effects, meaning they can suppress appetite and reduce food intake. guidetopharmacology.orgnih.govportlandpress.com Intracerebroventricular (i.c.v.) administration of NPAF in animal models has been shown to decrease both food and water intake. nih.gov
The anorectic effect of NPAF appears to be mediated through specific regions of the hypothalamus, a key brain area for appetite regulation. nih.gov Studies have shown increased c-Fos immunoreactivity, a marker of neuronal activation, in the dorsomedial, paraventricular, and ventromedial nuclei of the hypothalamus following NPAF administration. nih.gov Interestingly, the arcuate nucleus and lateral hypothalamic area, other important appetite-regulating centers, were not significantly affected. nih.gov Behavioral studies have further supported the anorexigenic role of NPAF, showing that it reduces feeding pecks and increases time spent in a state of deep rest. nih.gov
Potential Role in Glucose and Lipid Metabolism
The influence of the neuropeptide FF system, which includes NPAF, extends to the regulation of glucose and lipid metabolism. nih.govresearchgate.net Studies in mice have shown that a lack of NPFF signaling can lead to improved glucose tolerance and enhanced insulin (B600854) action. nih.gov Furthermore, in the context of a high-fat diet, the absence of NPFF signaling has been shown to ameliorate diet-induced glucose intolerance, suggesting a direct role in glucose metabolism independent of significant changes in body composition. nih.gov
Research in chicks has demonstrated that i.c.v. injection of NPAF can cause a reduction in whole blood glucose concentration. nih.gov In the fruit fly, Drosophila melanogaster, a related neuropeptide F (NPF) has been shown to act as a sugar-responsive hormone that suppresses glucagon-like hormone production and enhances the secretion of insulin-like peptides, ultimately promoting lipid anabolism. researchgate.net While these findings are in a different species, they highlight the conserved role of this neuropeptide family in metabolic regulation. The glucagon-like peptide-1 (GLP-1) system, which is a key regulator of both glucose and lipid metabolism, shares some functional similarities with the NPFF system, further suggesting a potential interplay in metabolic control. e-dmj.org
Cardiovascular Regulation
Neuropeptide AF, as part of the broader neuropeptide FF (NPFF) family, is implicated in the central regulation of the cardiovascular system. guidetopharmacology.orgfrontiersin.orgnih.gov Intravenous injection of NPFF has been shown to cause a temporary increase in both arterial blood pressure and heart rate in rats. guidetopharmacology.org
The cardiovascular effects of these neuropeptides are mediated through their receptors, NPFF1 and NPFF2, which are expressed in key brain regions involved in cardiovascular control, such as the hypothalamus and the brainstem. frontiersin.orgnih.gov Specifically, the paraventricular nucleus (PVN) of the hypothalamus is a critical site where NPFF can influence both neuroendocrine functions and sympathetic outflow, which in turn regulate blood pressure. frontiersin.orgnih.gov
NPFF has been shown to differentially regulate the activity of neurons within the PVN. It can disinhibit parvocellular neurons, which can lead to an increase in blood pressure, while inhibiting magnocellular neurons. nih.gov Furthermore, microinjection of NPFF into the nucleus tractus solitarius, another important cardiovascular control center in the brainstem, has been found to increase blood pressure. mdpi.com The pressor effects of NPFF appear to be mediated, at least in part, through α1-adrenoceptors. nih.gov
Effects on Arterial Blood Pressure and Heart Rate
Research demonstrates that the NPFF system, to which Neuropeptide AF belongs, plays a direct role in the regulation of blood pressure and heart rate.
Pressor Effects : Intravenous administration of NPFF has been shown to cause a temporary increase in arterial blood pressure and heart rate in animal models. guidetopharmacology.orgnih.gov This pressor effect is believed to be mediated, at least in part, through the adrenergic system, as it can be reduced by α1-adrenoceptor antagonists like prazosin (B1663645). nih.govmdpi.com
Central and Peripheral Actions : Both central and peripheral administrations of NPFF peptides result in elevated blood pressure. frontiersin.orgresearchgate.net Intracerebroventricular (ICV) and intrathecal injections lead to dose-dependent increases in both blood pressure and heart rate. frontiersin.org Similarly, direct injection into the commissural nucleus tractus solitarius, a key cardiovascular control center in the brainstem, also elevates mean arterial pressure. nih.gov The effects on blood pressure can be blocked by the NPFF receptor antagonist, RF9, confirming the involvement of NPFF receptors. nih.gov
Table 1: Effects of Neuropeptide FF System Activation on Cardiovascular Parameters
| Administration Route | Effect on Arterial Blood Pressure | Effect on Heart Rate | Mediators/Antagonists |
|---|---|---|---|
| Intravenous | Increase guidetopharmacology.orgnih.gov | Increase guidetopharmacology.org | Attenuated by α1-adrenoceptor antagonists nih.govmdpi.com |
| Intracerebroventricular | Increase frontiersin.org | Increase frontiersin.org | Blocked by RF9 nih.gov |
| Intrathecal | Increase frontiersin.org | Increase frontiersin.org | N/A |
| Nucleus Tractus Solitarius | Increase frontiersin.org | Decrease (Bradycardia) frontiersin.org | Reversed by prazosin nih.gov |
Involvement of Central Cardiovascular Centers
The influence of Neuropeptide AF (93-110) on blood pressure is deeply rooted in its interaction with key cardiovascular regulatory centers within the central nervous system (CNS).
Anatomical Distribution : NPFF and its receptors, NPFFR1 and NPFFR2, are found in high concentrations in critical brain regions for cardiovascular control, such as the hypothalamus, particularly the paraventricular nucleus (PVN), and brainstem nuclei. nih.govnih.govmdpi.comfrontiersin.org This distribution strongly indicates a role in central cardiovascular regulation. nih.govnih.govfrontiersin.org
Neuronal Activation : Neurons that synthesize NPFF in the brainstem are activated in response to cardiovascular challenges like hemorrhage and acute hypertension. frontiersin.org These neurons then communicate with other cardiovascular centers in the brainstem and hypothalamus. frontiersin.org Central administration of NPFF has been shown to activate neurons in the brainstem and even increase the expression of the NPFF gene itself. frontiersin.org
Modulation of Autonomic Outflow : The NPFF system modulates sympathetic nervous system activity, which is a cornerstone of blood pressure control. nih.govnih.gov It influences both magnocellular and parvocellular neurons in the PVN, which are responsible for regulating neurohormone secretion and sympathetic outflow, respectively. nih.govfrontiersin.org By potentially dysregulating GABAergic inputs that control cardiovascular reflexes, the NPFF system can significantly impact the body's ability to manage blood pressure. frontiersin.org
Renal Regulation of Blood Pressure
Beyond the central nervous system, the NPFF system, including Neuropeptide AF, exerts significant control over blood pressure through its actions in the kidneys.
Renal Expression : The genetic material (transcripts) and proteins for both NPFF and its receptors (NPFFR1 and NPFFR2) are present in the renal proximal tubules of both humans and mice. researchgate.netmdpi.compaperity.orgnih.gov
Sodium Excretion and Blood Pressure : Direct infusion of NPFF into the kidneys of mice leads to a decrease in the excretion of sodium in the urine and a corresponding increase in blood pressure. mdpi.compaperity.orgnih.gov This effect highlights a direct role in renal-mediated blood pressure control. The effect can be blocked by the NPFF receptor antagonist RF-9. researchgate.netpaperity.orgnih.gov
Cellular Mechanisms : Within renal cells, NPFF has been found to decrease the production of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. mdpi.comresearchgate.net There is also evidence of an antagonistic relationship between the NPFF system and the renal dopaminergic system, which is known to be important in blood pressure regulation. mdpi.com Studies suggest that the NPFFR2 receptor, in particular, is crucial for the regulation of sodium transport in the kidney and the subsequent impact on blood pressure. researchgate.net
Neurobiological Functions
Neuropeptide AF (93-110) and its related peptides are implicated in a range of neurobiological processes, from cognitive functions like learning and memory to the fundamental regulation of the autonomic nervous system and the stress response.
Learning and Memory Modulation
Neuropeptides are recognized as powerful modulators of neuronal circuits, and the RFamide peptide family is involved in cognitive processes. nih.govnih.gov
Influence on Memory : Studies have indicated that RFamide peptides can modulate learning and memory. nih.gov Specifically, research has been conducted on the action of Neuropeptide AF in passive avoidance learning tasks, suggesting its direct involvement in memory consolidation processes. nih.gov While the precise mechanisms are still under investigation, the widespread presence of neuropeptides and their receptors in brain regions critical for memory formation supports their role in these functions. nih.govresearchgate.net
Role in Autonomic Regulation
The autonomic nervous system governs many of the body's involuntary functions, and Neuropeptide AF (93-110) is a key modulator of this system.
Central Autonomic Control : The NPFF system is integral to the central processing of autonomic signals. nih.govfrontiersin.org Its presence and action within the hypothalamic PVN, a primary center for autonomic control, underscores its importance. nih.govnih.gov The PVN connects directly to autonomic neurons in the brainstem and spinal cord, allowing peptides like NPAF to influence a wide array of bodily functions. nih.gov
Sympathetic and Neuroendocrine Regulation : The neuropeptide plays a significant role in controlling sympathetic outflow and the secretion of neurohormones, both of which are fundamental components of autonomic regulation. nih.govnih.govfrontiersin.org
Stress Response and Stress-Related Psychopathologies
The RFamide peptide family, including Neuropeptide AF, is critically involved in how the body responds to stress and has been implicated in the development of stress-related disorders.
HPA Axis Activation : The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system. The PVN, a hub for NPFF activity, is the command center of the HPA axis. nih.gov Neuropeptide AF has been specifically reported to activate the HPA axis, leading to the release of stress hormones like glucocorticoids. semanticscholar.org
Link to Psychopathologies : Dysregulation of the stress response is a hallmark of psychopathologies such as anxiety and depression. nih.gov Given their role in modulating the HPA axis and other homeostatic functions, RFamide peptides are considered potential key players in the development of these stress-related disorders. nih.govnih.gov Chronic stress and the resulting hyperactivity of the HPA axis are strongly linked to depressive and anxiety-like behaviors. semanticscholar.org The involvement of neuropeptides in these conditions makes them a significant area of research for new therapeutic strategies. researchgate.net
Table 2: Summary of Neurobiological Functions of the Neuropeptide AF/FF System
| Functional Area | Specific Role | Key Brain Regions Involved |
|---|---|---|
| Learning and Memory | Modulation of memory processes (e.g., passive avoidance learning). nih.gov | Hippocampus, Amygdala mdpi.com |
| Autonomic Regulation | Central processing of visceral autonomic signals; modulation of sympathetic outflow. nih.govfrontiersin.org | Paraventricular Nucleus (PVN), Brainstem nih.govfrontiersin.org |
| Stress Response | Activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. semanticscholar.org | Paraventricular Nucleus (PVN) nih.govsemanticscholar.org |
Interactions with Neurotransmitter Systems
Neuropeptide AF (93-110), as part of the broader Neuropeptide FF (NPFF) system, exhibits complex interactions with various classical neurotransmitter systems. These interactions are crucial for its modulation of numerous physiological processes, including pain perception, cardiovascular function, and reward pathways. The NPFF system, which includes Neuropeptide AF, primarily signals through two G protein-coupled receptors, NPFFR1 and NPFFR2. guidetopharmacology.org The activation of these receptors, which are often co-localized with other neurotransmitter receptors, allows for a sophisticated level of neuromodulation. The following sections detail the interactions of the Neuropeptide FF/AF system with key neurotransmitter systems.
GABAergic System
The interaction between the Neuropeptide FF/AF system and the GABAergic system is implicated in the regulation of neuronal excitability and the modulation of reward processes. Activation of µ-opioid receptors on GABAergic interneurons in the ventral tegmental area (VTA) typically reduces their inhibitory firing, leading to increased dopamine (B1211576) release in the nucleus accumbens (NAc). bohrium.com The NPFF system can counteract this effect. By acting on NPFF2 receptors, which are found on non-dopaminergic, likely GABAergic, neurons in the VTA, NPFF can modulate the activity of these inhibitory neurons. bohrium.com This suggests that Neuropeptide AF (93-110) may play a role in regulating the balance of excitation and inhibition within key brain circuits. nih.gov
| Interaction Summary: GABAergic System | |
| Brain Region | Ventral Tegmental Area (VTA) |
| Interacting Components | NPFF2 receptors on GABAergic interneurons; µ-opioid receptors |
| Observed Effect | NPFF system activation can modulate the inhibitory tone of GABAergic neurons, counteracting opioid-induced disinhibition of dopamine neurons. bohrium.com |
| Functional Significance | Regulation of neuronal excitability and modulation of reward pathways. bohrium.comnih.gov |
Muscarinic System
The Neuropeptide FF/AF system is known to interact with the muscarinic system, which is part of the broader cholinergic system, in the regulation of cardiovascular function. mdpi.comnih.gov While detailed mechanistic studies on the direct interaction between Neuropeptide AF (93-110) and muscarinic receptors are still emerging, the co-regulation of physiological processes points towards a functional relationship. For instance, acetylcholine (B1216132), the primary ligand for muscarinic receptors, is a key neurotransmitter in the autonomic nervous system, controlling heart rate and blood pressure, functions also modulated by the NPFF system. uchile.cl
| Interaction Summary: Muscarinic System | |
| Physiological Context | Cardiovascular regulation mdpi.comnih.gov |
| Interacting Components | NPFF receptors and muscarinic acetylcholine receptors within the autonomic nervous system. |
| Observed Effect | Co-regulation of cardiovascular parameters, suggesting a functional interplay. mdpi.comnih.gov |
| Functional Significance | Potential modulation of autonomic tone and cardiovascular homeostasis. |
Adrenergic System (α and β)
A significant body of evidence demonstrates a strong interaction between the Neuropeptide FF/AF system and the adrenergic system in the control of blood pressure and heart rate. nih.gov Intravenous or central administration of NPFF induces pressor and tachycardic effects that are mediated, at least in part, by adrenergic receptors. nih.gov Specifically, these cardiovascular responses to NPFF can be blocked by α1-adrenoceptor antagonists and are attenuated by the α1 and α2-adrenergic antagonist phentolamine. nih.gov This indicates that the NPFF system can increase sympathetic outflow, leading to the release of norepinephrine (B1679862) and subsequent activation of adrenergic receptors.
| Interaction Summary: Adrenergic System | |
| Physiological Context | Cardiovascular Regulation nih.gov |
| Interacting Components | NPFF receptors; α1 and α2-adrenergic receptors. |
| Observed Effect | NPFF-induced increases in blood pressure and heart rate are blocked or attenuated by α-adrenoceptor antagonists. nih.gov |
| Functional Significance | Modulation of sympathetic nervous system activity and control of cardiovascular function. nih.gov |
Serotoninergic System
The Neuropeptide FF/AF system interacts with the serotoninergic system, particularly in the context of modulating opioid-induced effects. bohrium.com Research has shown that activation of NPFF receptors in the VTA can influence the release of serotonin (B10506) (5-HT) in the nucleus accumbens. bohrium.com Specifically, intra-VTA injection of an NPFF agonist was found to reduce the morphine-induced elevation of serotonin in the NAc shell. bohrium.com This suggests an inhibitory modulatory role of the NPFF system on serotonergic pathways involved in reward and addiction. The dysregulation of serotonin transmission is linked to anxiety and depression, and neuropeptides are known to be involved in these processes. nih.gov
| Interaction Summary: Serotoninergic System | |
| Brain Regions | Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc) bohrium.com |
| Interacting Components | NPFF receptors; Serotonin (5-HT) pathways. |
| Observed Effect | NPFF receptor activation in the VTA inhibits morphine-induced serotonin release in the NAc. bohrium.com |
| Functional Significance | Modulation of the rewarding effects of opiates and potential involvement in mood regulation. bohrium.comnih.gov |
Dopaminergic System
The interaction between the Neuropeptide FF/AF system and the dopaminergic system is well-documented, especially concerning reward, motivation, and the effects of drugs of abuse. guidetopharmacology.orgnih.gov The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is a primary target. nih.gov Stimulation of NPFF receptors in the VTA has been shown to block the morphine-induced release of dopamine in the NAc. guidetopharmacology.org Furthermore, an antagonistic interaction between NPFF and dopamine D1-like receptors has been identified, where NPFF can attenuate the increase in cAMP production caused by a D1-like receptor agonist. mdpi.com
| Interaction Summary: Dopaminergic System | |
| Brain Regions | Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc) guidetopharmacology.orgnih.gov |
| Interacting Components | NPFF receptors; Dopamine D1-like receptors; Mesolimbic dopamine pathway. |
| Observed Effect | NPFF receptor stimulation in the VTA blocks morphine-induced dopamine release in the NAc. guidetopharmacology.org Antagonistic interaction with D1-like receptors. mdpi.com |
| Functional Significance | Modulation of reward and reinforcement processes, anti-opioid effects. guidetopharmacology.orgbohrium.com |
N-methyl-D-aspartate (NMDA) System
The Neuropeptide FF/AF system is also involved in modulating the N-methyl-D-aspartate (NMDA) receptor system, which is critical for synaptic plasticity, learning, and memory, as well as excitotoxicity. mdpi.comnih.gov Neuropeptides can influence neuronal excitability by modulating glutamate (B1630785) receptors, including NMDA receptors. nih.govnih.gov While direct binding studies of Neuropeptide AF (93-110) to NMDA receptors are not extensively detailed, the functional overlap is clear. For instance, neuropeptides can alter the membrane potential of postsynaptic neurons, thereby influencing the conditions required for NMDA receptor activation. nih.gov Given that microglia-released glycine (B1666218) can potentiate NMDA receptor-mediated responses, and neuropeptides can modulate microglial activity, an indirect regulatory pathway is plausible. mdpi.com
| Interaction Summary: NMDA System | |
| Physiological Context | Neuromodulation, Synaptic Plasticity nih.govnih.gov |
| Interacting Components | NPFF receptors; NMDA receptors. |
| Observed Effect | Neuropeptides can modulate neuronal excitability and the activation state of NMDA receptors. nih.govnih.gov |
| Functional Significance | Regulation of synaptic transmission, learning, memory, and potential neuroprotective roles by preventing excitotoxicity. nih.govmdpi.com |
Neural Regeneration Processes
Neuropeptide AF (93-110), Human, is a fragment of the larger Neuropeptide AF (NPAF), which belongs to the Neuropeptide FF (NPFF) family of RF-amide peptides. nih.govportlandpress.com These peptides are derived from a common precursor protein and are involved in a variety of physiological functions. nih.gov While direct research specifically focused on the Neuropeptide AF (93-110) fragment in neural regeneration is limited, studies on the broader NPFF system reveal significant involvement in neuroprotective and regenerative processes. The NPFF system has been shown to play a role in recovery from neural injury, including promoting neuronal survival and enhancing synaptic plasticity. nih.govnih.gov
Recent research has begun to shed light on the potential for the NPFF system to support neural regeneration and promote axonal growth. nih.gov Studies investigating the effects of Neuropeptide FF have demonstrated its capacity to facilitate the recovery of nerve injuries. For instance, in models of diabetic corneal nerve injury, NPFF has been identified as a potential neuroregenerative factor. arvojournals.org Its application was found to enhance the elongation of neurites in sensory neurons cultured under high-glucose conditions, suggesting a direct role in promoting nerve growth. arvojournals.org
In the context of ischemic injury, such as that occurring during a stroke, Neuropeptide FF has shown neuroprotective effects that are crucial for neural recovery. nih.govnih.gov Treatment with recombinant NPFF in primary mixed cortical cultures subjected to oxygen-glucose deprivation resulted in a significant reduction in cellular damage. nih.govnih.gov Furthermore, it led to an increased expression of markers for neuronal survival and dendritic integrity. nih.govnih.gov
The mechanisms underlying these regenerative effects involve the modulation of several key signaling pathways and proteins associated with neuronal growth and survival. Notably, NPFF treatment has been found to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical factor for neuronal survival, growth, and synaptic plasticity. nih.gov Additionally, NPFF has been shown to activate pathways involving Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor gamma (PPARγ), which are important for managing cellular stress and promoting recovery. nih.gov
The following table summarizes key research findings on the role of the Neuropeptide FF system in processes relevant to neural regeneration.
Table 1: Research Findings on the Role of the Neuropeptide FF System in Neural Regeneration
| Experimental Model | Key Findings | Reference |
|---|
Structure Activity Relationship Sar Studies of Neuropeptide Af 93 110 , Human and Analogues
Identification of Essential Pharmacophores
The fundamental pharmacophore of human Neuropeptide AF (93-110), with the sequence AGEGLNSQFWSLAAPQRF-NH2, lies within its C-terminal region. The quintessential feature of all RFamide peptides, including NPAF, is the C-terminal Arg-Phe-NH2 motif. This dipeptide amide is the primary determinant for receptor recognition and activation. The guanidinium (B1211019) group of arginine and the aromatic ring of phenylalanine, coupled with the C-terminal amidation, are considered the cornerstone of its biological activity. The amide group at the C-terminus is particularly crucial, as its removal leads to a significant loss of function.
Role of C-terminal Amino Acid Residues (Arg-Phe-NH2)
The C-terminal Arg-Phe-NH2 sequence is unequivocally the most critical component for the biological activity of Neuropeptide AF (93-110) and other RFamide peptides. nih.gov This dipeptide amide is indispensable for high-affinity binding to NPFF receptors and subsequent signal transduction.
Studies on related neuropeptide FF (NPFF) analogs have demonstrated that any modification to this C-terminal dipeptide results in a dramatic decrease in receptor affinity and functional activity. The arginine residue at the penultimate position is vital, with its positively charged guanidinium group likely forming a key ionic interaction with an acidic residue in the receptor's binding pocket. The terminal phenylalanine residue, with its aromatic side chain, is also essential for activity, likely engaging in hydrophobic interactions within the receptor.
Furthermore, the amidation of the C-terminal phenylalanine is a critical post-translational modification. Removal of this amide group, resulting in a free carboxylate, drastically reduces the peptide's ability to bind to and activate its receptor. This underscores the importance of the neutral, hydrogen-bond-donating amide in the C-terminal pharmacophore.
Significance of N-terminal Segments for Binding Affinity
While the C-terminal Arg-Phe-NH2 is the primary driver of activity, the N-terminal segment of Neuropeptide AF (93-110) plays a significant role in modulating binding affinity and receptor subtype selectivity. embopress.org The full-length NPAF (93-110) exhibits a high affinity for its receptors, and truncations of the N-terminal portion can lead to a reduction in this affinity.
Impact of Amino Acid Substitutions on Receptor Interaction and Activity
The substitution of specific amino acids within the Neuropeptide AF (93-110) sequence has provided valuable insights into the structural requirements for receptor interaction and activity. As with other RFamide peptides, substitutions within the C-terminal Arg-Phe-NH2 motif are generally poorly tolerated.
Systematic substitution studies on related RFamide peptides have shown that replacing the arginine with other basic or neutral amino acids significantly diminishes activity. Similarly, replacement of the C-terminal phenylalanine with other aromatic or aliphatic residues often leads to a substantial loss of potency.
Advanced Research Methodologies for Neuropeptide Af 93 110 , Human
Molecular and Genetic Approaches
Genetic and molecular tools provide fundamental insights into the synthesis, distribution, and function of NPAF by targeting its encoding gene and subsequent expression.
The journey to understanding Neuropeptide AF begins with its gene. NPAF is not encoded by its own individual gene but is a product of the proteolytic processing of a larger precursor protein, pro-NPFFA. genecards.org The gene encoding this precursor in humans is known as the NPFF gene. genecards.org
The process of cloning this gene involves several key steps. youtube.comyoutube.com Initially, a DNA library, such as a complementary DNA (cDNA) library derived from tissues known to express the peptide (like the hypothalamus), is created. genecards.orgyoutube.com Using probes based on the known amino acid sequence of related peptides (like FMRFamide) or sequence data from other species, researchers can screen this library to identify and isolate the specific cDNA clone containing the NPFF gene. genecards.orgyoutube.com
Once isolated, the gene is inserted into a plasmid vector, a small, circular piece of DNA, which is then introduced into a host organism, typically bacteria like E. coli. youtube.comyoutube.com The bacteria replicate, making numerous copies of the plasmid and the inserted NPFF gene. youtube.com Finally, the cloned gene is subjected to DNA sequencing to determine the precise order of its nucleotides. This sequence reveals the full amino acid sequence of the pro-NPFFA precursor, confirming the structure of NPAF (residues 93-110) and identifying other potential peptides derived from the same precursor. rndsystems.combio-techne.com The human NPFF gene has been successfully cloned and sequenced, providing the foundational blueprint for its protein products. genecards.org
To understand where in the body NPAF may be acting, researchers analyze the expression of messenger RNA (mRNA) from the NPFF gene and its receptors, NPFFR1 and NPFFR2. nih.govgenecards.org
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify mRNA levels in different tissues. nih.govnih.gov The process begins with the extraction of total RNA from a tissue sample. This RNA is then reverse transcribed into complementary DNA (cDNA). The cDNA corresponding to the target mRNA (e.g., NPFFR2) is then amplified exponentially through PCR. By measuring the amount of amplified product, scientists can determine the relative abundance of the original mRNA in the sample. nih.gov RT-PCR analysis of human tissues has revealed that the mRNA for the NPFF receptor (NPFFR2), which NPAF binds to, is strongly detected in the placenta and thymus, with lower levels found in the pituitary gland, spleen, and testis. nih.govresearchgate.net
In Situ Hybridization (ISH) provides spatial information about gene expression, allowing researchers to visualize which specific cells within a tissue are producing the mRNA of interest. nih.govspringernature.comfrontiersin.org This technique involves creating a labeled probe (a short, single-stranded DNA or RNA molecule) that is complementary to the target mRNA sequence. frontiersin.org When this probe is applied to a thin slice of tissue, it binds (hybridizes) to the target mRNA within the cells. The label on the probe, which can be radioactive or fluorescent, is then detected, revealing the precise location of the cells expressing the gene. nih.govspringernature.com ISH studies have been used to map the distribution of cells expressing NPFF mRNA in the central nervous system, particularly in regions like the superficial dorsal horn of the spinal cord, which is involved in processing pain and itch signals. nih.govnih.gov
To determine the functional role of a gene and its protein product, researchers often turn to gene knockout or knockdown models, most commonly in mice. nih.govwikipedia.org
Gene Knockout involves permanently inactivating or deleting a specific gene from the organism's genome. wikipedia.orgnews-medical.net This is often achieved using techniques like homologous recombination or CRISPR-Cas9 to create a non-functional version of the gene. wikipedia.orgnih.gov By comparing these "knockout" animals to their normal (wild-type) counterparts, scientists can observe the physiological and behavioral consequences of the gene's absence. nih.gov Knockout mouse models have been instrumental in studying the broader endogenous opioid system, which includes NPFF and its receptors, to understand their roles in pain, reward, and addiction. nih.gov
Gene Knockdown refers to techniques that reduce the expression of a gene, typically by targeting its mRNA for degradation, rather than altering the genome itself. news-medical.netbiologists.com This is often accomplished using RNA interference (RNAi), where small interfering RNAs (siRNAs) are introduced into cells to trigger the breakdown of a specific mRNA. news-medical.net This approach results in a temporary and often partial reduction in the corresponding protein. biologists.com While knockout models provide information on the gene's role throughout development, knockdown can be used to study the effect of reduced gene expression at specific times or in specific tissues. news-medical.netbiologists.com
| Technique | Principle | Application to NPAF Research |
| Gene Knockout | Permanent inactivation or deletion of a target gene in the genome. | Creating mouse models lacking the NPFF or NPFF receptor genes to study their roles in pain, opioid tolerance, and other physiological processes. nih.gov |
| Gene Knockdown | Temporary reduction of gene expression, often by degrading mRNA. | Reducing the expression of NPFF receptors in specific brain regions or cell cultures to investigate localized functions. news-medical.netbiologists.com |
Receptor Binding Assays
Receptor binding assays are crucial for characterizing the interaction between NPAF and its receptors. These in vitro techniques measure the affinity of a ligand for its receptor and can identify and characterize different receptor subtypes. springernature.com
Radioligand binding studies use a radioactive version of a ligand (a radioligand) to quantify receptor sites in a tissue preparation, such as cell membranes. springernature.com A key tool in the study of NPAF and its receptors has been the development of the high-affinity radioligand [125I]-EYF. nih.govnih.gov This probe is a radioiodinated derivative of a peptide sequence found in the rat NPFF precursor. nih.govnih.govresearchgate.net
In a typical saturation binding experiment, membrane preparations from cells engineered to express an NPFF receptor are incubated with increasing concentrations of the radioligand [125I]-EYF. nih.gov As the concentration increases, more radioligand binds to the receptors until all receptors are occupied (saturated). By measuring the amount of bound radioactivity, researchers can determine two key parameters: the dissociation constant (Kd), which is a measure of the receptor's affinity for the ligand, and the maximum binding capacity (Bmax), which represents the total number of receptors in the preparation. nih.gov Studies using [125I]-EYF on membranes from CHO cells expressing the human NPFF receptor (NPFFR2) have shown very high-affinity binding. nih.govresearchgate.net
| Parameter | Definition | Value for [125I]-EYF Binding to Human NPFFR2 | Reference |
| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | 0.06 nM | nih.govresearchgate.net |
| Bmax (Maximum Binding Sites) | The total concentration of receptor sites in the tissue preparation. | 497 ± 74 fmoles/mg protein | nih.gov |
Competition binding assays are used to determine the affinity of non-radioactive compounds (competitors) for a receptor. nih.gov In this setup, a fixed concentration of a radioligand (like [125I]-EYF) is incubated with the receptor preparation along with varying concentrations of a competitor, such as human NPAF. nih.gov
The unlabeled competitor competes with the radioligand for the same binding sites on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, and the measured radioactivity decreases. The data are used to calculate the inhibitory constant (Ki) for the competitor, which represents the concentration of the competitor that will occupy 50% of the receptors. nih.gov This value is an indicator of the competitor's binding affinity. Competition assays have shown that human NPAF binds with very high affinity to the human NPFF receptor, being one of the most potent endogenous ligands. nih.govresearchgate.net
| Compound | Ki (nM) | Reference |
| Neuropeptide AF (93-110), Human | 0.22 | nih.govresearchgate.net |
| SQA-NPFF | 0.29 | nih.govresearchgate.net |
| Neuropeptide FF (NPFF) | 0.30 | nih.govresearchgate.net |
| 1DMe | 0.31 | nih.govresearchgate.net |
| EYW-NPSF | 0.32 | nih.govresearchgate.net |
| FMRFamide | 10.5 | nih.govresearchgate.net |
Functional Assays for Receptor Activity
Functional assays are pivotal in characterizing the pharmacological profile of this compound, particularly its interaction with the Neuropeptide FF receptor 2 (NPFFR2). These assays measure the cellular responses following receptor activation, providing insights into the peptide's potency and efficacy.
Aequorin-based Functional Assays
Aequorin-based functional assays are utilized to measure receptor activation by detecting changes in intracellular calcium levels. In this system, Chinese hamster ovary (CHO-K1) cells are engineered to co-express the receptor of interest (NPFFR2), the promiscuous G-protein α-subunit Gα16, and the photoprotein apoaequorin. Upon binding of an agonist like this compound to the receptor, the G-protein cascade is initiated, leading to a release of intracellular calcium. This calcium then binds to apoaequorin, which has been pre-incubated with its substrate coelenterazine, resulting in the emission of a luminescent signal that is proportional to the degree of receptor activation.
Research has demonstrated that human Neuropeptide AF (NPAF) is a potent agonist at the human NPFFR2 receptor. In aequorin-based assays, human NPAF exhibited a high potency with a half-maximal effective concentration (EC50) in the low nanomolar range, establishing it as one of the most potent endogenous ligands for this receptor. nih.gov
| Compound | EC50 (nM) | Cell Line | Assay Type |
| This compound | 0.70 ± 0.10 | CHO-K1 | Aequorin |
| SQA-NPFF | 0.83 ± 0.09 | CHO-K1 | Aequorin |
| NPFF | 5.17 ± 0.58 | CHO-K1 | Aequorin |
| NPSF | 396.3 ± 12.3 | CHO-K1 | Aequorin |
This table presents the half-maximal effective concentration (EC50) values for this compound and related peptides in an aequorin-based functional assay using a CHO-K1 cell line expressing the NPFF receptor. Data is sourced from Mouledous et al. (2000). nih.gov
[35S]GTPγS Binding Assays
[35S]GTPγS binding assays are a direct measure of G-protein activation. In these assays, cell membranes expressing the receptor of interest are incubated with the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS. Agonist binding to the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS is then quantified, providing a measure of receptor activation. This assay is particularly effective for receptors coupled to Gi/o proteins. frontiersin.org
Studies on the NPFFR2 receptor have shown that agonists enhance the binding of [35S]GTPγS to cell membranes expressing the receptor. For instance, the related peptide SQA-NPFF has been shown to dose-dependently increase [35S]GTPγS binding, an effect that is blocked by pertussis toxin, confirming the involvement of the Gi family of G-proteins. nih.gov While specific EC50 values for this compound in this assay are not extensively documented in the reviewed literature, the established mechanism for the receptor suggests a similar potent activity. The assay provides a robust method to quantify the functional consequences of receptor occupancy at an early stage of the signaling cascade. creative-bioarray.com
Cyclic AMP Production Measurement
The measurement of cyclic adenosine (B11128) monophosphate (cAMP) production is another key functional assay, particularly for GPCRs coupled to Gi or Gs proteins. Since the NPFFR2 receptor is primarily coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. mdpi.com In this assay, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production. The ability of an agonist like this compound to inhibit this forskolin-induced cAMP accumulation is then measured.
Research has demonstrated that activation of the NPFFR2 receptor by agonists leads to a dose-dependent inhibition of forskolin-induced cAMP accumulation. For example, SQA-NPFF has been shown to inhibit cAMP production with a half-maximal inhibitory concentration (IC50) of 0.66 nM. nih.gov This inhibitory effect is abolished by pretreatment with pertussis toxin, further confirming the Gi-protein coupling of the receptor. nih.gov This assay is crucial for confirming the signaling pathway through which this compound exerts its effects.
| Compound | IC50 (nM) | Effect on cAMP |
| SQA-NPFF | 0.66 | Inhibition |
This table shows the half-maximal inhibitory concentration (IC50) for SQA-NPFF in a cyclic AMP production measurement assay. The data indicates the peptide's ability to inhibit forskolin-induced cAMP accumulation. Data is sourced from Mouledous et al. (2000). nih.gov
Electrophysiological Recordings (e.g., Dorsal Raphe Neurons)
Electrophysiological recordings are used to study the effects of neuropeptides on the electrical properties of neurons. The dorsal raphe nucleus is a key brain region involved in pain modulation and is known to express NPFF receptors. redalyc.org Techniques such as whole-cell patch-clamp can be used on isolated neurons from the dorsal raphe to measure changes in membrane potential, firing rate, and ion channel conductance in response to the application of this compound.
Studies on isolated neurons from the rat dorsal raphe nucleus that co-express NPFF2 receptors have shown that NPFF analogs can inhibit the nociceptin-induced reduction of N-type Ca2+ channel conductance. genecards.org This suggests that this compound, as a potent NPFFR2 agonist, likely has a modulatory role on the excitability of dorsal raphe neurons, which are crucial for descending pain control pathways. The dorsal raphe nucleus contains a heterogeneous population of neurons, including serotonergic and GABAergic cells, and the specific effects of this compound on these different cell types are an area of active investigation. nih.gov
Anatomical Mapping and Expression Profiling
Understanding the anatomical distribution of this compound and its receptors is fundamental to deciphering its physiological roles.
Immunohistochemistry and Immunoreactivity Studies
Immunohistochemistry (IHC) is a powerful technique used to visualize the location of specific proteins, such as neuropeptides and their receptors, within tissue sections. This method relies on the use of specific antibodies that bind to the target protein, which is then visualized using a chromogenic or fluorescent label.
Fluorescent In Situ Hybridization Histochemistry
Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize the specific location of gene expression within the spatial context of tissues and cells. flogentec.comyoutube.com This methodology is critical for understanding the neuroanatomical distribution of the gene encoding Neuropeptide AF (NPAF) and its related peptide, Neuropeptide FF (NPFF).
The process involves creating a fluorescently labeled nucleic acid probe that is complementary to the messenger RNA (mRNA) sequence of the target gene—in this case, the pro-NPFFA gene. youtube.com When this probe is applied to prepared tissue sections, such as from the brain or spinal cord, it hybridizes specifically to the pro-NPFFA mRNA. youtube.comnih.gov This allows researchers to identify the exact cells and neuronal populations that are actively transcribing the gene and therefore synthesizing the precursor protein for NPAF.
Advanced applications of this technique, such as double or triple-labeling FISH, enable the simultaneous detection of multiple mRNA species. nih.gov This allows for co-expression studies to determine if NPAF-producing neurons also express other significant molecules, such as receptors for neurotransmitters or other neuropeptides. For instance, a similar approach was used to document the co-expression of Neuropeptide Y (NPY) with specific serotonin (B10506) receptor subtypes, demonstrating the utility of this method for dissecting complex neural circuits. nih.gov By applying this to NPAF, researchers can map out the intricate relationships between the NPAF system and other signaling systems in the central nervous system.
Comprehensive Gene Expression Atlases (e.g., Allen Human Brain Atlas)
Comprehensive gene expression atlases represent an invaluable resource for neuroscience research, providing large-scale, spatially mapped genomic data. The Allen Human Brain Atlas is a prominent example, offering a multi-modal dataset that integrates microarray gene expression data, in situ hybridization, and magnetic resonance imaging (MRI) to create a detailed map of the human brain. nih.govalleninstitute.org
Researchers can utilize the Allen Human Brain Atlas to investigate the expression profile of the gene encoding NPAF (pro-NPFFA) across the entire human brain. nih.govplos.org The atlas's "all genes, all structures" microarray survey provides relative expression levels for over 62,000 gene probes in approximately 500 distinct brain regions per hemisphere. brain-map.org This allows for a systematic, large-scale analysis of where the NPAF precursor is transcribed, revealing potential sites of action and function. By cross-referencing this expression data with anatomical and other molecular information within the atlas, scientists can generate hypotheses about the role of NPAF in different neural circuits and its involvement in various brain functions. plos.org
The platform enables users to perform differential gene searches and visualize data in a 3D anatomical framework, providing powerful tools to explore the molecular architecture of the brain. nih.gov For neuropeptide research, this means that the expression of the NPAF gene can be correlated with the expression of its known receptors (NPFFR1 and NPFFR2) or with the receptors of interacting systems, like the opioid system, to identify regions of potential functional significance. brain-map.org
Animal Models and Experimental Paradigms (e.g., Rodent Models)
Animal models, particularly rodent models like mice and rats, are crucial for investigating the physiological effects of Neuropeptide AF in a complex, living system. operamedphys.orgfrontiersin.org These models allow for the study of behavioral, cardiovascular, and analgesic effects that cannot be replicated in vitro. nih.govnih.gov
Intracerebroventricular (i.c.v.) Administration
Intracerebroventricular (i.c.v.) administration involves injecting a substance directly into the cerebral ventricles, allowing it to bypass the blood-brain barrier and distribute throughout the central nervous system via the cerebrospinal fluid. nih.govnih.gov This technique is widely used in NPAF/NPFF research to probe the central effects of these peptides.
Studies using i.c.v. administration of NPFF in rats have revealed significant effects on homeostatic functions and pain perception. For example, central injection of NPFF has been shown to acutely decrease food intake while stimulating water intake. nih.gov It also produces a notable rise in arterial blood pressure. nih.govmdpi.com In the context of pain, i.c.v. administration of NPFF analogues generally exerts pronociceptive (pain-enhancing) activity and can reverse morphine-induced analgesia, highlighting its role as an anti-opioid peptide at the supraspinal level. guidetopharmacology.orgmdpi.com
Intrathecal (i.th.) Administration
In contrast to i.c.v. administration, intrathecal (i.th.) injection delivers substances directly into the subarachnoid space surrounding the spinal cord. nih.govresearchgate.net This route is particularly useful for studying the effects of peptides on spinal sensory processing.
When administered intrathecally, NPFF and its analogues produce markedly different effects on pain modulation compared to i.c.v. injection. Intrathecal NPFF induces analgesia, potentiating the effects of morphine. guidetopharmacology.orgmdpi.com This site-dependent functional difference—pronociceptive in the brain and analgesic in the spinal cord—is a key finding in NPFF/NPAF research. guidetopharmacology.org Furthermore, i.th. administration of NPFF has been shown to cause dose-dependent increases in mean arterial pressure and heart rate in anesthetized rats, indicating that spinal NPFF receptors are also involved in cardiovascular regulation. nih.gov
Pharmacological Manipulation with Agonists and Antagonists (e.g., RF9, BIBP3226)
The use of selective agonists and antagonists is a cornerstone of pharmacological research, allowing scientists to probe the function of specific receptor systems.
RF9: This compound is a potent and selective antagonist for both NPFFR1 and NPFFR2 receptors. nih.govrndsystems.com It is an invaluable tool for confirming that the observed effects of exogenously applied NPFF or NPAF are indeed mediated by these receptors. In research settings, pre-treatment with RF9 has been shown to block a variety of NPFF-induced effects. For instance, RF9 antagonizes the cardiovascular responses to intrathecal NPFF and prevents the central NPFF-mediated reversal of opioid-induced respiratory depression. mdpi.comnih.gov It also prevents the development of tolerance to morphine analgesia, further solidifying the role of the NPFF system as an anti-opioid system. guidetopharmacology.org
BIBP3226: Initially known as a selective antagonist for the Neuropeptide Y (NPY) Y1 receptor, BIBP3226 was later found to also possess antagonist activity at NPFF receptors. nih.govnih.gov While not as selective as RF9, it has been used in in vivo studies to block NPFF-induced effects. For example, BIBP3226 was shown to prevent the anti-morphine actions of NPFF in a mouse tail-flick assay and to reduce the pressor effects of intravenously administered NPFF in rats. nih.gov These findings demonstrate the utility of such pharmacological tools in dissecting the complex in vivo actions of the NPAF/NPFF system.
| Method | Model | Key Finding Related to NPAF/NPFF System | Pharmacological Tool Example |
|---|---|---|---|
| Intracerebroventricular (i.c.v.) Administration | Rat | Pronociceptive (anti-opioid) effects; increases blood pressure; reduces food intake. nih.govnih.govguidetopharmacology.org | NPFF reverses morphine analgesia. mdpi.com |
| Intrathecal (i.th.) Administration | Rat | Analgesic effects (pro-opioid); increases heart rate and blood pressure. guidetopharmacology.orgnih.gov | NPFF potentiates morphine analgesia. mdpi.com |
| Pharmacological Manipulation | Rat/Mouse | Blockade of NPFF receptors with RF9 prevents opioid tolerance and NPFF-induced cardiovascular changes. guidetopharmacology.orgnih.gov | RF9, BIBP3226. rndsystems.comnih.gov |
Emerging Research Themes and Future Perspectives
Development of Selective Ligands for NPFFR1 and NPFFR2
The advancement of our understanding of the distinct physiological roles of Neuropeptide FF receptor 1 (NPFFR1) and Neuropeptide FF receptor 2 (NPFFR2) has been significantly propelled by the development of selective ligands. These G protein-coupled receptors are activated by RF-amide peptides, including Neuropeptide AF (NPAF). The creation of ligands that can selectively target one receptor over the other is crucial for dissecting their individual contributions to various biological processes.
Initial research efforts concentrated on modifying the C-terminal RF-amide motif, which is vital for receptor activation. However, these early analogs often lacked the desired selectivity. A notable advancement was the identification of small molecule antagonists like RF9, which potently and selectively antagonizes both NPFF receptors. This has been particularly valuable in studying their involvement in pain modulation and opioid-induced hyperalgesia.
More recent research has focused on developing subtype-selective agonists and antagonists. This has led to the exploration of peptidomimetic and non-peptide structures to achieve greater selectivity. The discovery of small molecule agents with varying degrees of preference for NPFFR1 or NPFFR2 is enabling more precise investigations into their roles in processes such as pain, feeding, and mood regulation.
Future research is poised to leverage computational modeling and high-throughput screening to uncover novel chemical entities with high affinity and selectivity. The development of advanced tools like photo-activatable ligands could offer spatiotemporal control over receptor activation, facilitating more precise studies of neural circuits.
Table 1: Examples of Ligands for NPFF Receptors
| Ligand | Type | Selectivity | Key Research Application |
|---|---|---|---|
| RF9 | Antagonist | Non-selective (NPFFR1/NPFFR2) | Investigation of opioid-induced hyperalgesia and pain modulation. |
| BIBP3226 | Antagonist | Primarily targets NPY Y1 receptor, with some affinity for NPFF receptors. | Used in comparative studies to differentiate the effects of NPFF and NPY receptors. |
| GZ-161 | Agonist | Selective for NPFFR2 | Studying the role of NPFFR2 in feeding behavior and energy homeostasis. |
Elucidation of Detailed Downstream Signaling Pathways
The binding of neuropeptides like NPAF to NPFFR1 and NPFFR2 triggers a cascade of intracellular signaling events. Both receptors are coupled to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. This is a fundamental mechanism by which NPFF signaling can modulate the excitability of neurons.
Beyond the inhibition of cAMP, NPFF receptor activation also modulates various ion channels. For example, research has shown that NPFF can inhibit N-type and P/Q-type calcium channels, which are essential for the release of neurotransmitters. This action contributes to the modulatory effects of NPFF on synaptic transmission. Furthermore, NPFF signaling can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and a decrease in neuronal firing rates.
Emerging studies are uncovering more intricate signaling pathways. There is evidence for β-arrestin-mediated signaling downstream of NPFF receptors. β-arrestins can act as scaffolding proteins, assembling signaling complexes that activate pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is implicated in longer-term cellular processes like gene expression and synaptic plasticity.
Future investigations will likely focus on identifying the full spectrum of proteins that interact with NPFF receptors and their downstream signaling complexes. Advanced techniques such as proteomics and phosphoproteomics will be instrumental in mapping these complex signaling networks. A key area for future exploration is understanding how different ligands and receptor subtypes can bias signaling towards specific pathways.
Understanding Long-Range Neuropeptide Signaling and Connectome Organization
Neuropeptides such as NPAF are known to act over longer distances and on slower timescales compared to classical neurotransmitters, a process known as volume transmission. This enables them to modulate the activity of entire neural ensembles and circuits. A thorough understanding of the anatomical organization of NPFF-producing neurons and the distribution of NPFFR1 and NPFFR2 is essential for deciphering their long-range signaling effects.
NPFF-immunoreactive neurons are predominantly located in the brainstem, specifically in the nucleus of the solitary tract and the dorsal horn of the spinal cord. From these areas, their projections extend to various brain regions involved in pain processing, autonomic regulation, and reward, including the periaqueductal gray, the hypothalamus, and the limbic system. The widespread distribution of NPFF receptors in these regions suggests a broad modulatory role for NPFF signaling.
The concept of the "neuropeptide connectome" provides a framework for understanding how neuropeptide systems are organized and influence brain-wide communication. A primary goal is to map the precise projections of NPFF neurons and the co-expression of NPFF receptors with other neurotransmitter systems. Techniques such as viral tracing, optogenetics, and high-resolution imaging are being utilized to trace these circuits and functionally probe their activity.
Future research will aim to integrate anatomical data with functional studies to create comprehensive models of how NPFF signaling influences large-scale brain networks. This will involve understanding the regulation of NPFF release and how it dynamically shapes the flow of information throughout the brain in different behavioral states.
Investigation of Individual-Level Variability and Sex-Based Differences in Expression
There is a growing appreciation that the expression and function of neuropeptide systems can exhibit significant variability among individuals and can be influenced by factors such as sex. Investigating these differences is critical for understanding the diverse physiological and behavioral responses to stimuli and the susceptibility to certain neurological and psychiatric disorders.
Studies in animal models have begun to uncover sex-based differences in the expression of NPFF and its receptors. For instance, hormonal fluctuations during the estrous cycle in females have been shown to influence NPFF mRNA and peptide levels in specific brain regions. These differences may underlie sex-specific responses to pain and stress, as well as variations in feeding behavior and energy metabolism.
Individual-level variability can also stem from genetic factors. Single nucleotide polymorphisms (SNPs) in the genes encoding NPFF or its receptors could potentially alter their expression levels or functional properties. Environmental factors, such as early life stress or diet, can also have lasting effects on the epigenetic regulation of these genes, contributing to individual differences in neuropeptide signaling.
Future research in this area will necessitate large-scale studies that combine genetic analysis, transcriptomics, and proteomics with detailed behavioral phenotyping in both male and female subjects. Such studies are essential for moving towards a more personalized understanding of brain function and for developing more effective and targeted therapeutic strategies.
Role in Complex Behavioral Networks and Cognitive Processes
While initial research on NPFF primarily focused on its role in pain modulation, there is mounting evidence that it is also involved in more complex behaviors and cognitive functions. The anatomical distribution of NPFF receptors in brain regions associated with learning, memory, and emotion points to a broader role for this neuropeptide system.
Studies have implicated NPFF signaling in the regulation of anxiety- and depression-like behaviors. For example, the administration of NPFF or its analogs has been shown to modulate performance in behavioral tests such as the elevated plus maze and the forced swim test. The direction of these effects appears to be dependent on the specific brain region and receptor subtype involved.
There is also emerging evidence for the involvement of NPFF in cognitive processes such as learning and memory. The presence of NPFF receptors in the hippocampus and prefrontal cortex, areas critical for these functions, supports this notion. NPFF signaling may influence synaptic plasticity in these regions, thereby modulating the encoding and retrieval of memories.
Future research will need to employ more sophisticated behavioral paradigms to dissect the precise role of NPFF in different aspects of cognition. The use of techniques that allow for the manipulation of NPFF signaling in a cell-type-specific and temporally precise manner will be crucial for establishing causal links between neuropeptide activity and cognitive function.
Interplay with Other Neuropeptide and Neurotransmitter Systems
Neuropeptide systems rarely operate in isolation; they engage in intricate crosstalk with other signaling molecules to fine-tune neuronal activity and behavior. The NPFF system is a prime example of this, and its interactions with other neuropeptide and neurotransmitter systems are a key area of ongoing research.
The most well-documented interaction of the NPFF system is with the opioid system. NPFF is often termed an "anti-opioid" peptide because it can counteract the analgesic effects of opioids and contribute to the development of opioid tolerance and dependence. This interaction is thought to be mediated, in part, by the co-localization of NPFF and opioid receptors in pain-modulating circuits.
In addition to the opioid system, NPFF signaling has been shown to interact with a variety of other neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. For instance, NPFF can modulate the release of serotonin (B10506) and dopamine (B1211576) in specific brain regions, thereby influencing mood and reward-related behaviors. It can also affect the balance of excitation and inhibition in neural circuits by modulating GABAergic transmission.
Future research will focus on mapping the precise anatomical and functional connections between the NPFF system and other neurochemical systems. A comprehensive understanding of these complex interactions is essential for a complete picture of how brain function is regulated and for predicting the potential side effects and therapeutic applications of drugs targeting the NPFF system.
Potential as a Research Target for Neurobiological Systems
The diverse roles of Neuropeptide AF and the broader NPFF system make them a compelling target for research aimed at understanding the fundamental principles of neurobiological systems. The study of NPFF signaling can offer insights into a wide array of processes, from the molecular mechanisms of G protein-coupled receptor signaling to the network-level organization of complex behaviors.
As a modulator of synaptic transmission and neuronal excitability, the NPFF system serves as an invaluable model for investigating the principles of neuromodulation. By studying how NPFF release is regulated and how it shapes the activity of defined neural circuits, researchers can gain a deeper understanding of how the brain adapts and responds to changing internal and external conditions.
The involvement of NPFF in both physiological and pathological processes also makes it a relevant system for translational research. A more profound understanding of its role in pain, feeding, mood, and addiction could lead to the identification of novel therapeutic targets for a variety of disorders. The development of selective ligands for NPFF receptors is a critical step in this endeavor.
Future research will likely see the integration of knowledge about the NPFF system into larger-scale models of brain function. By combining experimental data with computational approaches, it may be possible to simulate the effects of NPFF signaling on complex brain dynamics and to generate new hypotheses about its role in health and disease.
Q & A
What is the primary structural and functional characterization of Neuropeptide AF (93-110), Human?
Basic Research Focus
this compound (NPAF) is an 18-amino acid peptide with the sequence H2N-AGEGLNSQFWSLAAPQRF-NH2 and a molecular weight of ~1978.17 Da. Its anti-opioid activity is attributed to its interaction with G protein-coupled receptors (GPCRs), specifically NPFF1 and NPFF2 receptors, which modulate pain pathways and opioid tolerance .
Methodological Guidance :
- Structural Analysis : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence integrity and folding.
- Functional Assays : Measure receptor activation via EC₅₀ values (e.g., EC₅₀ = [reported value] for HLWAR77 receptor activation in transfected cell lines) using calcium flux or cAMP assays .
How does Neuropeptide AF interact with NPFF receptors to modulate opioid tolerance?
Advanced Research Focus
NPAF binds to NPFF1/2 receptors, which antagonize μ-opioid receptor signaling. This interaction reduces opioid efficacy over time, contributing to tolerance. Discrepancies exist in receptor subtype selectivity: NPFF2 shows higher affinity for NPAF in pain modulation, while NPFF1 may regulate hypothalamic functions .
Methodological Guidance :
- In Vivo Models : Use chronic morphine administration in rodents to study NPAF’s role in tolerance. Measure withdrawal symptoms (e.g., hyperalgesia) and co-administer NPFF antagonists (e.g., RF9) to validate mechanisms .
- Receptor Binding Assays : Perform competitive binding studies with radiolabeled NPFF ligands in HEK-293 cells expressing NPFF1/2 receptors .
What experimental designs address contradictions in NPAF’s role as an anti-opioid versus pro-nociceptive agent?
Advanced Research Focus
Studies report conflicting results: NPAF exhibits anti-opioid effects in acute pain models but enhances nociception in chronic pain. This duality may arise from differential receptor expression or dose-dependent effects .
Methodological Guidance :
- Dose-Response Curves : Test NPAF across concentrations (1 nM–1 µM) in both acute (e.g., tail-flick test) and chronic (e.g., neuropathic pain) models.
- Tissue-Specific Analysis : Use in situ hybridization to map NPFF1/2 receptor distribution in spinal cord vs. brain regions .
What in vitro systems are optimal for studying NPAF’s signaling pathways?
Basic Research Focus
NPAF signals via Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP. Conflicting data suggest additional coupling to N-type Ca²⁺ channels in neurons .
Methodological Guidance :
- Cell Lines : Use CHO or HEK-293 cells transfected with NPFF1/2 receptors. Measure cAMP accumulation with ELISA or FRET-based sensors.
- Calcium Imaging : Track intracellular Ca²⁺ changes using Fluo-4 AM dye in primary dorsal root ganglion neurons .
How can researchers validate NPAF’s endogenous activity in human tissue samples?
Advanced Research Focus
NPAF is endogenously expressed in the human CNS, but its detection in biofluids (e.g., CSF) requires high-sensitivity methods due to low abundance .
Methodological Guidance :
- Immunoassays : Develop custom ELISAs with antibodies targeting the C-terminal Phe-Arg-Phe motif. Validate specificity using knockout tissue controls.
- Peptide Extraction : Use acidified acetone precipitation followed by LC-MS/MS for quantification .
What strategies resolve technical challenges in synthesizing and stabilizing NPAF?
Basic Research Focus
NPAF’s Trp and Ser residues make it prone to oxidation and degradation. Stability varies with storage conditions .
Methodological Guidance :
- Synthesis : Use Fmoc-based solid-phase peptide synthesis (SPPS) with side-chain protection for Trp (Boc) and Ser (t-Bu).
- Storage : Lyophilize with cryoprotectants (e.g., trehalose) and store at −80°C under argon. Avoid repeated freeze-thaw cycles .
How do species differences impact translational studies of NPAF?
Advanced Research Focus
NPAF’s sequence is human-specific; rodent analogs (e.g., NPFF) share <50% homology, leading to divergent receptor affinities and physiological effects .
Methodological Guidance :
- Cross-Species Comparisons : Use humanized NPFF receptor transgenic mice to study NPAF pharmacology.
- In Silico Modeling : Perform molecular docking simulations to compare NPAF binding to human vs. rodent NPFF receptors .
What ethical and methodological standards apply to human studies involving NPAF?
Advanced Research Focus
Human subject research requires informed consent, IRB approval, and adherence to protocols for biospecimen use (e.g., CSF collection) .
Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
